N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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Description
Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . BT derivatives act as an important scaffold and have played a significant role in the field of medicinal chemistry .
Synthesis Analysis
Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific pathways used. For example, one method involves the benzoylation of substituted phenols under low temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various methods. For example, the melting point can be determined and the compound can be characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Mechanism of Action
Future Directions
Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities . Therefore, the future research directions could involve further exploration of these compounds for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS2/c1-17-11(14-15-16-17)19-6-9(18)13-10-12-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKPZGRMCTJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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